

The Versatility of the Quinoline Scaffold: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: *2-Hydroxy-4-(trifluoromethyl)quinoline*
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The quinoline ring, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. The versatility of the quinoline nucleus allows for substitutions at various positions, leading to significant changes in their pharmacological effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoline derivatives, focusing on their anticancer and antimicrobial properties. Experimental data is presented to support these relationships, along with detailed protocols for key biological assays and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.^{[1][2]} The substitution pattern on the quinoline ring is crucial for their cytotoxic activity.

Structure-Activity Relationship (SAR) Insights

- Position 4: Substitution at the 4-position with an amino group is often beneficial for antiproliferative activity.[1][3] Further substitution on this amino group can modulate the activity. For instance, a dimethylaminoethyl side chain at the 4-amino position has been shown to be favorable.[3]
- Position 7: The presence of a bulky alkoxy group, such as a benzyloxy group, at the 7-position can enhance antiproliferative effects.[3]
- Positions 2 and 8: The introduction of electron-withdrawing groups like trifluoromethyl at positions 2 and 8 has been associated with potent antiproliferative activity.[1]
- Quinolone Core: The presence of a carbonyl group, forming a quinolone, and the incorporation of a carboxamide linkage at various positions have proven to be effective strategies for enhancing anticancer potency.[4] Electron-withdrawing groups on the quinolone ring, such as fluoro, chloro, and nitro groups, tend to show stronger activity than electron-donating groups.[5]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected quinoline derivatives against various cancer cell lines.

Compound ID	Structure	Cancer Cell Line	IC50 (μM)	Reference
10g	7-(4-fluorobenzoyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine	Multiple human tumor cell lines	< 1.0	[3]
33	Quinoline-chalcone hybrid	EGFR	0.037	[2]
55	4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline	HL-60 (Leukemia)	19.88 (μg/ml)	[1]
64	Quinoline-chalcone hybrid	Caco-2 (Colon)	2.5	[2]

Antimicrobial Activity of Quinoline Derivatives

Quinolones, a class of quinoline derivatives with a 4-oxo group, are well-established antibacterial agents. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Structure-Activity Relationship (SAR) Insights

- N-1 Position: Substituents such as ethyl, butyl, and cyclopropyl at the N-1 position have resulted in potent antibacterial compounds.
- C-6 Position: The introduction of a fluorine atom at the C-6 position is a critical modification that significantly enhances antibacterial activity.[6]
- C-7 Position: A piperazine moiety at the C-7 position is essential for broad-spectrum activity.

- C-8 Position: A fluoro substituent at C-8 generally confers good potency against Gram-negative bacteria, while a methoxy group at this position is active against Gram-positive bacteria.[6]

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinoline derivatives against various bacterial strains.

Compound ID	Structure	Bacterial Strain	MIC (µg/mL)	Reference
9	Not specified	Staphylococcus aureus	0.12	[7]
9	Not specified	Escherichia coli	0.12	[7]
10	Not specified	Staphylococcus aureus	0.24	[7]
10	Not specified	Escherichia coli	0.12	[7]
15	2-sulfoether-4-quinolone	Staphylococcus aureus	0.8 (µM)	[7]
25	Not specified	Staphylococcus aureus	1.95	[7]
26	Not specified	Staphylococcus aureus	0.98	[7]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[4][5][8]

Materials:

- 96-well microtiter plates

- Adherent cancer cell line
- Complete cell culture medium
- Trichloroacetic acid (TCA), 10% (w/v)
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- Acetic acid, 1% (v/v)
- Tris base solution, 10 mM

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours.
- Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the desired period (e.g., 48 or 72 hours).
- Cell Fixation: Gently remove the medium and fix the cells by adding 100 μ L of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
- Staining: Wash the plates five times with water and air dry. Add 100 μ L of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
- Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.
- Solubilization: Add 200 μ L of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[\[6\]](#)[\[7\]](#)

Materials:

- 96-well microtiter plates
- Bacterial strains
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Antimicrobial compounds
- Spectrophotometer

Procedure:

- Compound Preparation: Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.
- Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the appropriate final concentration.
- Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Visualizations

p53-Mediated Apoptosis Pathway

Many anticancer quinoline derivatives exert their effect by inducing apoptosis. The p53 tumor suppressor protein plays a central role in this process. Upon activation by cellular stress, such as DNA damage caused by a drug, p53 can transcriptionally activate pro-apoptotic genes like BAX, leading to the intrinsic apoptosis pathway.

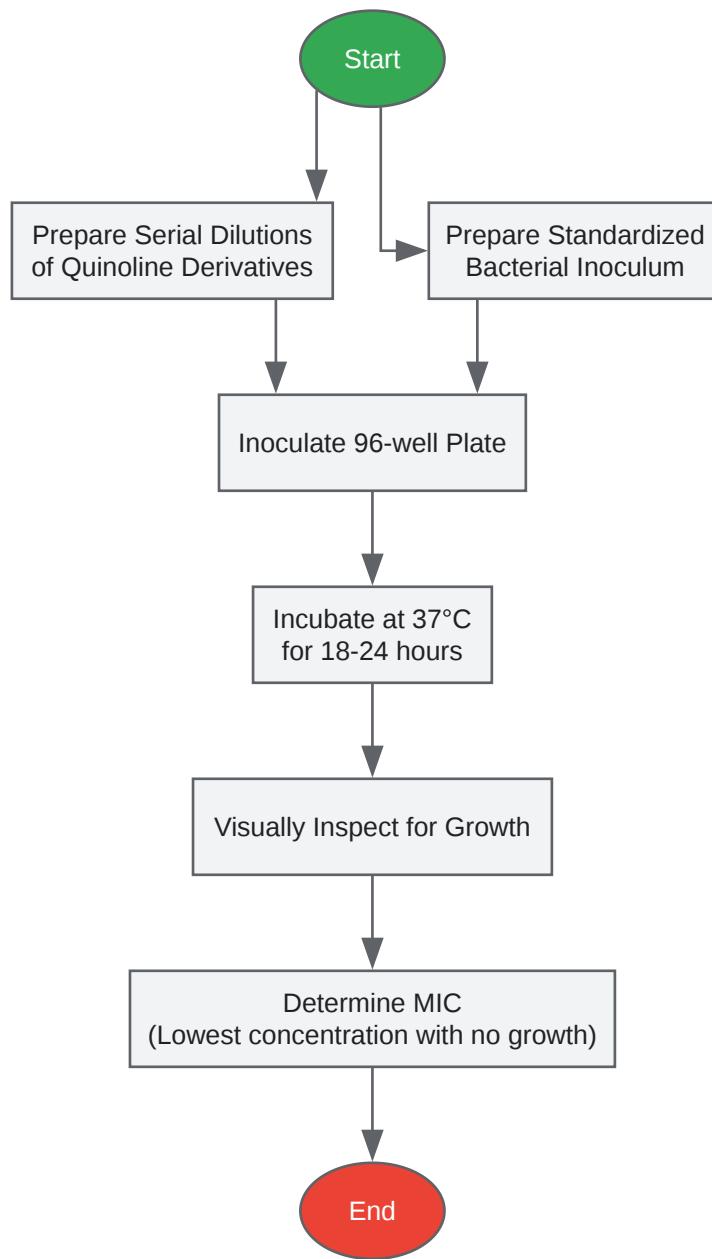


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Caption: Simplified p53-mediated apoptosis pathway induced by quinoline derivatives.

Experimental Workflow for MIC Determination

The broth microdilution method is a standard procedure for determining the antimicrobial susceptibility of bacteria. This workflow outlines the key steps involved in the assay.



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

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